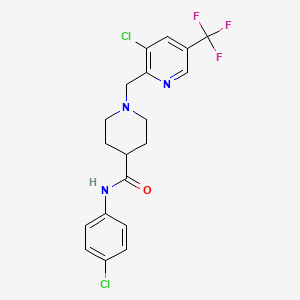![molecular formula C22H22OSi B1403761 [2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol CAS No. 1244855-58-0](/img/structure/B1403761.png)
[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol is a chemical compound with the molecular formula C22H22OSi and a molecular weight of 330.49 g/mol . This compound is known for its unique structure, which includes a fluorenyl group attached to a dimethylsilylphenylmethanol moiety. It is used in various scientific research applications, particularly in the field of organic synthesis.
Preparation Methods
The synthesis of [2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol typically involves the reaction of 2-bromofluorene with dimethylchlorosilane in the presence of a base, followed by the addition of phenylmagnesium bromide. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.
Chemical Reactions Analysis
[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure the desired reaction pathway and product formation .
Scientific Research Applications
[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and fine chemicals.
Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties, which are of interest in the development of advanced electronic devices.
Biological Studies: It is employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Mechanism of Action
The mechanism of action of [2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group provides a rigid and planar structure that can facilitate binding to these targets, while the dimethylsilylphenylmethanol moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to [2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol include:
[2-(9H-fluoren-2-yldimethylsilyl)phenyl]ethanol: This compound has a similar structure but with an ethanol moiety instead of methanol.
[2-(9H-fluoren-2-yldimethylsilyl)phenyl]acetone: This compound features an acetone moiety, providing different reactivity and applications.
[2-(9H-fluoren-2-yldimethylsilyl)phenyl]amine: This compound contains an amine group, which can participate in different types of chemical reactions compared to the hydroxyl group in methanol.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
[2-[9H-fluoren-2-yl(dimethyl)silyl]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22OSi/c1-24(2,22-10-6-4-8-17(22)15-23)19-11-12-21-18(14-19)13-16-7-3-5-9-20(16)21/h3-12,14,23H,13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEALOHJMFHNHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=CC=CC=C4CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244855-58-0 |
Source


|
| Record name | [2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B1403679.png)
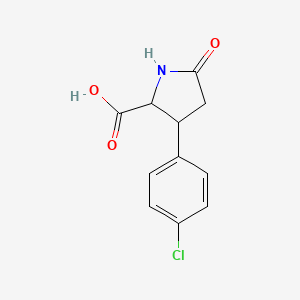

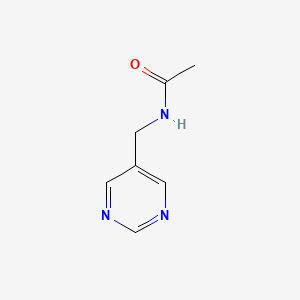

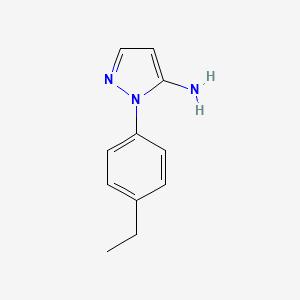

![Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B1403689.png)

![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B1403696.png)

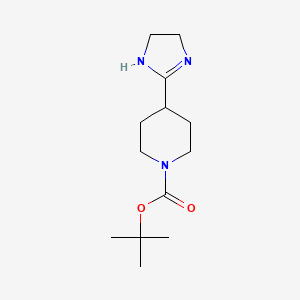
![2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole](/img/structure/B1403699.png)
